

Technical Guide: Spectral Analysis of (5-Chloro-2-ethoxyphenyl)methanol

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Compound of Interest

Compound Name: (5-Chloro-2-ethoxyphenyl)methanol
CAS No.: 23426-33-7
Cat. No.: B1369358

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CAS Registry Number: 23426-33-7 Molecular Formula: C₉H₁₁ClO₂ Molecular Weight: 186.64 g/mol [1]

Executive Summary & Structural Context

This guide provides a comprehensive framework for the structural validation of **(5-Chloro-2-ethoxyphenyl)methanol**, a critical intermediate often used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).

The molecule features a trisubstituted benzene ring with a specific 1,2,5-substitution pattern. The core challenge in analyzing this compound is not merely identifying functional groups, but rigorously confirming the regiochemistry—specifically, ensuring the chlorine is at the 5-position relative to the benzylic alcohol, rather than the 3- or 4-positions.

This guide moves beyond simple peak listing. It establishes a self-validating NMR protocol that allows researchers to confirm identity and purity with high confidence, even in the absence of a reference standard.

Experimental Protocol: Sample Preparation

Quality data begins with quality preparation. Poor solubility or wet solvents can obscure critical coupling patterns.

Solvent Selection

- Primary Choice: DMSO-d₆ (Dimethyl sulfoxide-d₆).
 - Why: It ensures full solubility of the polar alcohol and prevents exchange of the hydroxyl proton (-OH), allowing it to appear as a distinct triplet or broad singlet. This provides an extra data point for integration.
- Secondary Choice: CDCl₃ (Chloroform-d).
 - Why: Good for general screening, but the -OH proton often exchanges or broadens, and the chemical shifts may drift depending on concentration.

Preparation Steps

- Mass: Weigh 10–15 mg of the solid substance.
- Volume: Dissolve in 0.6 mL of solvent.
- Filtration: If any turbidity remains, filter through a cotton plug into the NMR tube to remove inorganic salts (often carried over from reduction steps).
- Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual solvent peak (DMSO quintet at 2.50 ppm; CHCl₃ singlet at 7.26 ppm).

¹H NMR Analysis (Proton NMR)

Predicted shifts based on substituent additivity rules and analog comparison (e.g., 5-chloro-2-methoxybenzyl alcohol).

Spectral Assignment Table (in DMSO-d₆)

Position	Type	Shift (δ , ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment Logic
A	Aliphatic	1.35	Triplet (t)	3H	$J \approx 7.0$	Methyl of ethoxy group (-OCH ₂ CH ₃)
B	Aliphatic	4.05	Quartet (q)	2H	$J \approx 7.0$	Methylene of ethoxy group (-OCH ₂ CH ₃)
C	Benzylic	4.50	Doublet (d)	2H	$J \approx 5.5$	Benzylic methylene (-CH ₂ OH)
D	Exch.	5.15	Triplet (t)	1H	$J \approx 5.5$	Hydroxyl proton (-OH)
E	Aromatic	6.95	Doublet (d)	1H	$J \approx 8.8$	H-3: Ortho to -OEt (Shielded by electron donation)
F	Aromatic	7.28	dd	1H	$J \approx 8.8, 2.6$	H-4: Meta to -OEt, Para to -CH ₂ OH
G	Aromatic	7.45	Doublet (d)	1H	$J \approx 2.6$	H-6: Ortho to -CH ₂ OH, Meta to Cl

*Note: In CDCl₃, signals C and D will likely appear as a Singlet (2H) and Broad Singlet (1H) respectively due to rapid proton exchange.

Key Diagnostic Features[2]

- The "Roof Effect": The aromatic protons H-3 and H-4 often show a strong "roofing" effect (leaning toward each other) because their chemical shift difference is small relative to their coupling constant.
- The Meta-Coupling: H-6 appears as a doublet with a small coupling constant ($J \approx 2.5$ Hz). This represents the meta-coupling to H-4. Crucially, H-6 does not show a large ortho-coupling, which confirms the Chlorine is at position 5 (blocking the ortho position relative to H-6).

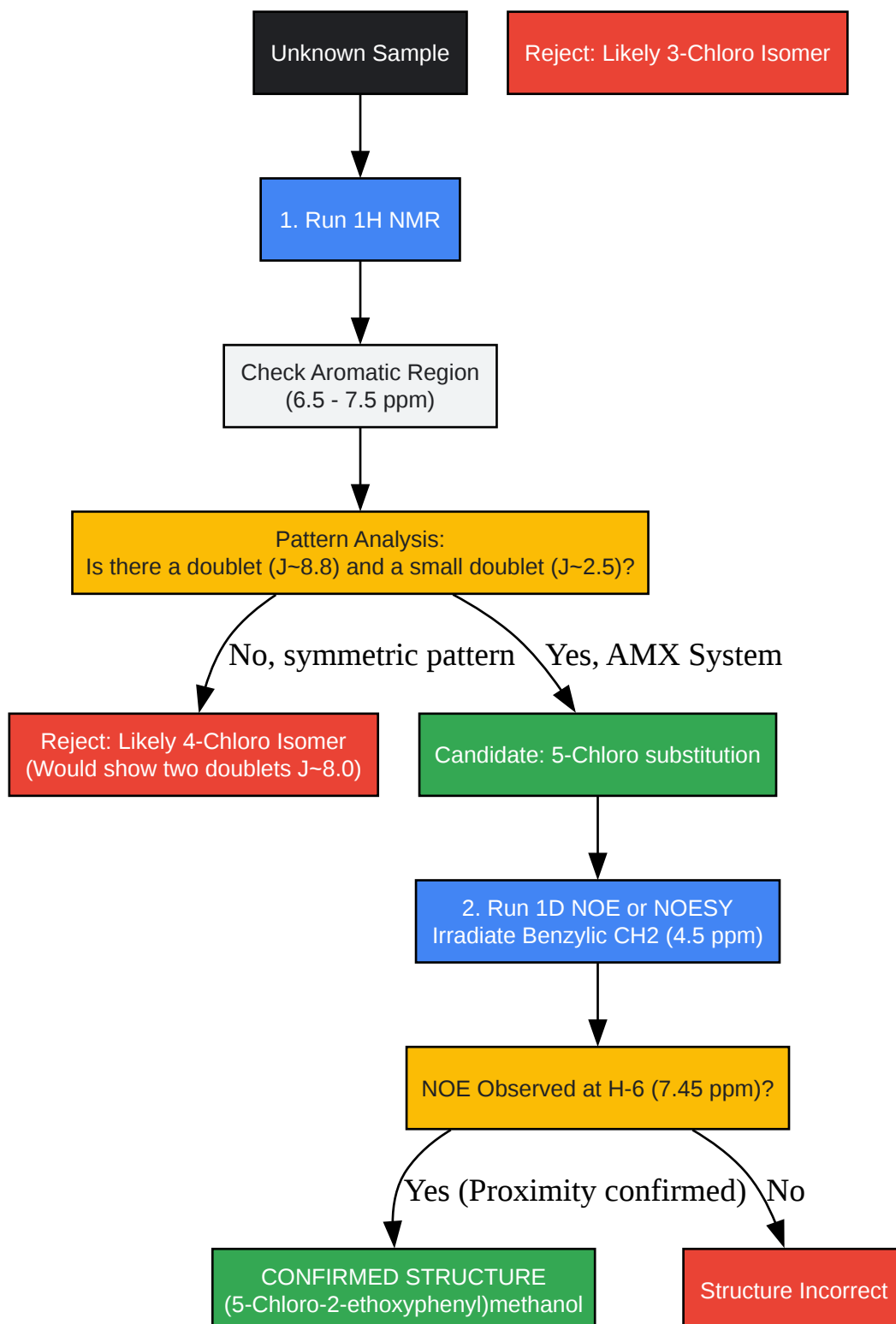
^{13}C NMR Analysis (Carbon-13)

The carbon spectrum confirms the skeleton. Note that C-F couplings are absent, simplifying the analysis compared to fluorinated analogs.

Carbon Type	Shift (δ , ppm)	Assignment
Aliphatic	14.8	Ethoxy Methyl (-OCH ₂ CH ₃)
Aliphatic	63.8	Ethoxy Methylene (-OCH ₂ CH ₃)
Benzylic	58.5	Benzylic Carbon (-CH ₂ OH)
Aromatic	112.5	C-3: Ortho to -OEt (Electron rich)
Aromatic	124.5	C-5: Attached to Chlorine (C-Cl)
Aromatic	127.8	C-6: Ortho to -CH ₂ OH
Aromatic	128.5	C-4: Para to -CH ₂ OH
Quaternary	132.0	C-1: Attached to -CH ₂ OH
Quaternary	155.2	C-2: Attached to -OEt (Deshielded by Oxygen)

Structural Validation Logic (Self-Validating Protocol)

To prove the structure without a standard, follow this logic flow. This distinguishes the target from its likely isomers (e.g., 4-chloro or 3-chloro variants).



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Figure 1: Decision tree for confirming the regiochemistry of the chloro-substituent using ^1H NMR coupling constants and NOE experiments.

The "Smoking Gun" Experiment: NOESY

If the coupling constants are ambiguous, a 1D NOE (Nuclear Overhauser Effect) experiment is the definitive proof:

- Irradiate the benzylic methylene signal (~4.50 ppm).
- Observe the aromatic region.
- Result: You should see a strong enhancement only at the H-6 proton (~7.45 ppm).
 - Why: In the 5-chloro isomer, H-6 is spatially close to the benzylic group.
 - Differentiation: If you had the 3-chloro isomer, the benzylic group would be flanked by two protons (H-2 and H-6), showing enhancement on two aromatic signals.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12756667, **(5-Chloro-2-ethoxyphenyl)methanol**. Retrieved from [[Link](#)]
- Reich, H. J. Structure Determination Using NMR: Chemical Shift Data for Substituted Benzenes. University of Wisconsin-Madison. Retrieved from [[Link](#)]

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Sources

- [1. 23426-33-7|\(5-Chloro-2-ethoxyphenyl\)methanol|BLD Pharm \[bldpharm.com\]](#)
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